4-(furan-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(furan-2-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-13(11-6-3-7-19-11)15-8-12(14(17)18)20-10-5-2-1-4-9(10)15/h1-7,12H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJMTZMBKZJJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1C(=O)C3=CC=CO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(furan-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring followed by the construction of the benzoxazine ring and the introduction of the carboxylic acid group. Common synthetic routes include:
Furan Formation: The furan ring can be synthesized through the cyclization of 1,4-diketones or through the dehydration of furfural derivatives.
Benzoxazine Ring Formation: The benzoxazine ring is usually formed through the reaction of phenols with formaldehyde and primary amines under acidic or basic conditions.
Carboxylic Acid Introduction: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylic acid derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrobenzoxazine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Reagents like acyl chlorides, amines, and alcohols are used for substitution reactions.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Dihydrobenzoxazine derivatives.
Substitution Products: Esters, amides, and other carboxylic acid derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(furan-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring and carboxylic acid group play crucial roles in binding to enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoxazine-carboxylic acid scaffold is highly modular, with substituents at the 4-position significantly influencing physical, chemical, and biological properties. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Physical Properties
Notes:
- Acetyl vs. Furan-carbonyl : The acetyl group (C=O) in 4-acetyl derivatives (e.g., ) introduces electron-withdrawing effects, lowering melting points compared to bulkier substituents. The furan-2-carbonyl group in the target compound may further reduce melting points due to increased aromaticity and steric hindrance.
- Base compound : The unsubstituted benzoxazine-2-carboxylic acid () has a higher melting point (175–177°C), suggesting that substituents disrupt crystal packing.
Data Tables
Table 1: Structural and Physical Properties of Benzoxazine Derivatives
*Predicted data for the target compound based on analog trends.
Biological Activity
The compound 4-(furan-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.23 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Activity
Research has indicated that derivatives of benzoxazines exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results in inhibiting various cancer cell lines. A notable example is the evaluation of benzofuran-based carboxylic acids that demonstrated antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 2.52 μM . The mechanism often involves the induction of apoptosis and disruption of the cell cycle.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 9e | MDA-MB-231 | 2.52 | Apoptosis induction |
| Control | MDA-MB-231 | >100 | None |
Anti-inflammatory Activity
Compounds in the benzoxazine class have been reported to possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases. Specific mechanisms include inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
Antimicrobial Activity
The antimicrobial properties of benzoxazines have also been investigated, with some derivatives showing effectiveness against a range of bacterial strains. The action mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Some derivatives have been shown to act as antagonists at serotonin receptors (5HT3), influencing neurotransmitter activity and exhibiting potential in treating anxiety and depression .
- Enzyme Inhibition : Compounds have demonstrated inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining pH balance in tissues and are implicated in tumorigenicity .
- Cell Cycle Modulation : Studies have shown that certain derivatives can arrest cancer cells at specific phases of the cell cycle, leading to increased apoptosis rates .
Study 1: Anticancer Effects on MDA-MB-231 Cells
A study conducted on this compound revealed its capability to induce apoptosis in MDA-MB-231 cells. The treatment resulted in a significant increase in early and late apoptosis phases compared to control groups.
| Treatment | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % |
|---|---|---|---|
| Control | 1.46 | 0.47 | 0.31 |
| Compound 9e | 34.29 | 8.11 | 23.77 |
Study 2: Anti-inflammatory Potential
In another investigation, derivatives were evaluated for their ability to inhibit inflammatory cytokines in vitro. The results indicated a dose-dependent reduction in cytokine levels, supporting their use as anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
